molecular formula C5H9N5O3 B11070124 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol

1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B11070124
M. Wt: 187.16 g/mol
InChI Key: VFDFGKWTXPZWKM-UHFFFAOYSA-N
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Description

1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to introduce the nitro and propanol groups. One common method involves the nitration of 3-amino-1,2,4-triazole followed by the reaction with propylene oxide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, influencing various cellular processes .

Properties

Molecular Formula

C5H9N5O3

Molecular Weight

187.16 g/mol

IUPAC Name

1-(5-amino-3-nitro-1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C5H9N5O3/c1-3(11)2-9-4(6)7-5(8-9)10(12)13/h3,11H,2H2,1H3,(H2,6,7,8)

InChI Key

VFDFGKWTXPZWKM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=NC(=N1)[N+](=O)[O-])N)O

solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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